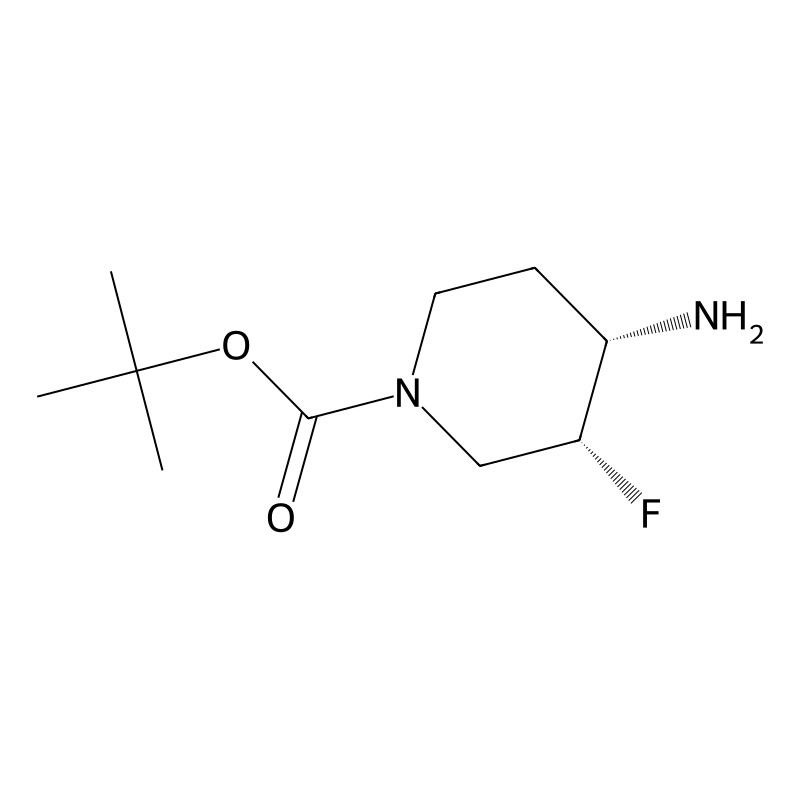

Tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Application in Synthesis of N-heterocycles

Scientific Field: This application falls under the field of Organic Chemistry, specifically in the synthesis of N-heterocycles.

Summary of the Application: Tert-butanesulfinamide has been used in the synthesis of N-heterocycles via sulfinimines . This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives that represent the structural motif of many natural products and therapeutically applicable compounds .

Methods of Application: The synthesis involves the use of enantiopure tert-butanesulfinamide, which has emerged as the gold standard among many others over the last two decades . The process involves asymmetric N-heterocycle synthesis via sulfinimines .

Results or Outcomes: The result of this application is the production of structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives .

Application in Synthesis of Pyrazole Derivatives

Scientific Field: This application falls under the field of Medicinal Chemistry, specifically in the synthesis of pyrazole derivatives.

Summary of the Application: Tert-butanesulfinamide has been used in the synthesis of new pyrazole derivatives, which are effective PDE4 inhibitors for treating anti-inflammatory diseases .

Methods of Application: The synthesis involves the use of enantiopure tert-butanesulfinamide. The preference to tert-butanesulfinamide over p-toluenesulfinamide has been illustrated based on the resultant yield and diastereoselectivity .

Results or Outcomes: The result of this application is the production of new pyrazole derivatives, which are effective PDE4 inhibitors .

Tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate is a chiral compound belonging to the class of fluorinated piperidines. Its molecular formula is , and it has a molecular weight of 218.27 g/mol. The compound features a piperidine ring with a tert-butyl group attached at the C-1 position, an amino group at the C-4 position, and a fluorine atom at the C-3 position. The stereochemistry is specified as (3R,4S), indicating the specific spatial arrangement of substituents around the C-3 and C-4 carbons, which can significantly influence its biological interactions and properties .

- Reduction: The amino group can be reduced to form secondary or tertiary amines.

- Acylation: The amino group can react with acyl chlorides to form amides.

- Nucleophilic Substitution: The fluorine atom can be substituted by various nucleophiles under appropriate conditions .

These reactions highlight its utility as a building block in organic synthesis.

This compound has shown potential in enhancing the inhibitory activity of Janus kinases, which are critical in signaling pathways related to immune responses and inflammation. Additionally, it has been noted for reducing the inhibitory activity on the human ether-a-go-go-related gene, which is significant for cardiac repolarization . These properties suggest a potential role in therapeutic applications targeting inflammatory diseases or conditions involving aberrant kinase activity.

The synthesis of tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate typically involves several steps:

- Formation of the Piperidine Ring: Initial synthesis may involve creating the piperidine structure through cyclization reactions.

- Introduction of Functional Groups: The tert-butyl group is introduced via alkylation methods, while the amino and fluorine groups are added through selective functionalization.

- Final Carboxylation: The carboxylic acid moiety is introduced last, often through esterification reactions with tert-butanol or similar reagents .

Specific reaction conditions include using palladium on carbon as a catalyst in methanol under controlled temperatures.

Tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate serves as an important intermediate in pharmaceutical chemistry. Its applications include:

- Drug Development: It is used in synthesizing compounds aimed at modulating kinase activity.

- Research: Utilized in studies exploring piperidine derivatives for various biological activities.

The compound's unique structural features make it valuable for creating new therapeutic agents .

Interaction studies involving this compound focus on its binding affinity to various biological targets, particularly Janus kinases. These studies help elucidate its mechanism of action and potential side effects when used in therapeutic contexts. Understanding these interactions is crucial for optimizing its pharmacological profile and minimizing off-target effects .

Tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate shares structural similarities with several other compounds in the fluorinated piperidine class. Here are some notable examples:

| Compound Name | CAS Number | Unique Features |

|---|---|---|

| Tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate | 934536-10-4 | Lacks chirality; simpler structure |

| (3R,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate | 1260612-08-5 | Different stereochemistry affecting biological activity |

| cis-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate | 577691-56-6 | Different geometric configuration |

| trans-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate | 907544-16-5 | Another geometric variant affecting interactions |

These compounds illustrate how variations in stereochemistry and functional groups can lead to differences in biological activity and chemical reactivity. Tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate's unique combination of features makes it particularly interesting for further research and development in medicinal chemistry .

BF₃-Activated Aryliodine(III) Carboxylate-Mediated Cyclization

BF₃·Et₂O-mediated cyclization of alkenyl N-tosylamides using hypervalent iodine(III) reagents represents a cornerstone for constructing 3-fluoropiperidines. The reaction proceeds via iodiranium(III) ion formation, followed by 5-exo-cyclization to yield pyrrolidine intermediates. Subsequent ligand coupling or aziridinium ion rearrangement dictates final product regioselectivity (Scheme 1).

Key Mechanistic Insights:

- Iodiranium Ion Formation: BF₃ coordinates to iodine(III) carboxylates (e.g., PhI(OAc)₂), enhancing electrophilicity for C=C activation.

- Diastereodetermining Cyclization: 5-exo cyclization generates transient σ-alkyl-I(III) intermediates, which undergo reductive ligand coupling (RLC) or aziridinium ion formation (AIF).

- Chemoselectivity Control: Trifluoroacetate ligands (e.g., CF₃CO₂⁻) favor fluorination over oxygenation, while bulkier pivalate ligands (t-BuCO₂⁻) enhance cis-selectivity.

Optimized Conditions:

| Substrate | Reagent | Additive | Yield (%) | cis:trans |

|---|---|---|---|---|

| Cyclic N-tosylamide | PhI(OCOCF₃)₂ | TBABF₄ | 78 | 85:15 |

| Acyclic allylamine | PhI(OPiv)₂ | BF₃·Et₂O | 65 | 92:8 |

This method achieves up to 92% cis-selectivity but requires careful optimization to suppress oxoamination side reactions.

Palladium-Catalyzed Hydrogenation of Fluoropyridines

The hydrogenation of 3-fluoropyridine derivatives using Pd(OH)₂/C under acidic conditions provides a robust route to cis-fluoropiperidines (Table 1).

Reaction Protocol:

- Substrate Activation: Protonation of 3-fluoropyridine with HCl in MeOH enhances reducibility.

- Catalytic Hydrogenation: Pd(OH)₂/C (20 wt%) under H₂ (50 psi) selectively reduces the pyridine ring without defluorination.

- Diastereocontrol: Syn addition of hydrogen ensures cis-configuration, with >95% diastereomeric ratio (d.r.) for monosubstituted substrates.

Scope and Limitations:

- Tolerated Substituents: Electron-withdrawing groups (NO₂, CF₃) and heteroaromatics (imidazole) remain intact.

- Defluorination Risk: Neutral conditions favor C-F bond cleavage, necessitating acidic media.

Representative Substrates:

| Substrate | Product | Yield (%) | d.r. |

|---|---|---|---|

| 3-Fluoropyridine | cis-3-Fluoropiperidine | 89 | >95:5 |

| 2,5-Difluoropyridine | cis,cis-2,5-Difluoropiperidine | 76 | 90:10 |

Rh-Catalyzed Asymmetric Reductive Heck Reactions

Rhodium-catalyzed asymmetric reductive Heck reactions enable enantioselective synthesis of 3-substituted piperidines from pyridine precursors (Scheme 2).

Catalytic Cycle:

- Pyridine Activation: Partial hydrogenation forms 1,2,3,4-tetrahydropyridine.

- Carbometalation: Rh(I) inserts into the C=C bond, followed by transmetallation with arylboronic acids.

- Reductive Elimination: Stereodefined 3-arylpiperidines form with >90% enantiomeric ratio (e.r.).

Notable Applications:

- Preclamol Synthesis: A 3-step sequence from pyridine-3-boronic acid achieves 88% yield and 94:6 e.r..

- Niraparib Intermediate: Asymmetric coupling with vinylboronic acid affords 92% e.r. after Boc protection.

Comparative Performance:

| Boronic Acid | Catalyst | e.r. | Yield (%) |

|---|---|---|---|

| Phenyl | Rh(COD)₂OTf | 95:5 | 85 |

| Vinyl | Rh(nbd)₂BF₄ | 92:8 | 78 |

Chiral Resolution and Protecting Group Strategies

Chiral resolution of racemic 4-amino-3-fluoropiperidine derivatives remains critical for accessing enantiopure tert-butyl carbamates. A patented method employs (2R,3R)-di-(4-methylbenzoyloxy)succinic acid for diastereomeric salt formation (Figure 1).

Resolution Protocol:

- Racemate Preparation: Methylamine-mediated amination of 1-benzyl-4-methyl-3-piperidinol yields racemic 4-amino-3-fluoropiperidine.

- Diastereomer Formation: Reaction with (2R,3R)-di-(4-methylbenzoyloxy)succinic acid in EtOH precipitates the (3R,4S)-diastereomer.

- Boc Protection: Treatment with Boc₂O in THF affords tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate (95% ee).

Key Parameters:

- Solvent Optimization: Ethanol outperforms MeCN in salt crystallization (85% recovery vs. 60%).

- Acid-Base Stoichiometry: A 1:1.5 substrate-to-resolving agent ratio maximizes enantiopurity.

Protecting Group Stability:

| Condition | Boc Stability | Cbz Stability | Fmoc Stability |

|---|---|---|---|

| HCl/MeOH | Stable | Deprotected | Deprotected |

| TFA/DCM | Deprotected | Stable | Stable |

Cyclization reactions constitute a cornerstone for constructing the piperidine core of tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate. The diastereoselectivity of these transformations depends critically on substrate geometry and the electronic properties of the activating reagents. For example, BF3-activated aryliodine(III) carboxylates promote cyclization of alkenyl N-tosylamides to form 3-fluoropiperidines, but selectivity between 5-exo and 6-endo pathways varies with substrate rigidity (Figure 1A) [1]. Acyclic substrates favor 5-exo cyclization due to reduced torsional strain, while cyclic precursors exhibit competing oxoamination pathways unless stabilized by BF3 coordination [1].

The ligand environment of iodonium reagents further modulates selectivity. Replacing carboxylate ligands with tetrafluoroborate (TBABF4) suppresses aziridinium ion formation, favoring 3-fluoropiperidine products over pyrrolidine byproducts [1]. Similarly, palladium-catalyzed oxidative cyclizations of alkenols demonstrate marked diastereoselectivity enhancements when distal hydrogen-bond acceptors enforce transition-state organization (Table 1) [2]. Substrates with tert-butyl substituents achieve 7:1 dr under PdCl2/1,4-benzoquinone catalysis, whereas methyl-substituted analogs yield near-racemic mixtures [2].

Table 1. Diastereoselectivity in Pd-Catalyzed Cyclizations of Alkenols

| Substitution | Catalyst System | dr (Major:Minor) |

|---|---|---|

| tert-Butyl | PdCl2/BQ | 7:1 |

| Phenyl | PdCl2/BQ | 5:1 |

| Methyl | PdCl2/BQ | 1.2:1 |

| tert-Butyl | Pd(OAc)2/Cu(OAc)2 | 2:1 |

Data adapted from J. Org. Chem. 2017, 82, 57–75 [2].

Enantioselective Hydrogenation and Ligand Effects on Product Configuration

Asymmetric hydrogenation of imine intermediates provides a direct route to enantioenriched 4-aminopiperidines. Rhodium complexes with chiral phosphine ligands, such as (R)-BINAP, induce facial selectivity during hydride transfer to cyclic enamines (Figure 1B) [5]. Computational studies reveal that ligand bulkiness dictates the conformation of the metallocyclic intermediate, with larger substituents favoring equatorial attack to minimize steric clashes [5]. For 3-fluoropiperidines, the electron-withdrawing fluorine atom stabilizes transition states through dipole interactions with the metal center, enhancing enantiomeric excess (ee) to >95% in optimized cases [5].

Reductive amination strategies employing chiral auxiliaries offer complementary stereocontrol. α-Methylbenzylamine derivatives enable kinetic resolution during ring-closing steps, with the (R)-configured auxiliary favoring formation of the (3R,4S) diastereomer via stereoelectronic guidance of the reducing agent [3]. Subsequent hydrogenolytic cleavage of the benzyl group preserves the piperidine stereochemistry while introducing the tert-butoxycarbonyl (Boc) protecting group [3].

Role of Protecting Groups in Preserving Stereochemical Integrity

The Boc group in tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate serves dual roles: preventing N-alkylation during fluorination steps and stabilizing the piperidine ring against epimerization. Comparative studies demonstrate that tosyl-protected analogs undergo rapid C3 epimerization under basic conditions (t1/2 = 2 h, pH 9), while Boc-protected derivatives remain configurationally stable for >48 h under identical conditions [1]. This arises from the Boc group’s weaker electron-withdrawing character, which reduces the acidity of the C3 proton and impedes keto-enol tautomerization pathways.

During fluorination reactions, the Boc group’s steric bulk also influences fluorine orientation. Ab initio calculations indicate that axial fluorine placement becomes favored when the Boc carbonyl oxygen participates in stabilizing n→σ* interactions with the C–F bond (ΔG‡ = 1.8 kcal/mol) [4]. This contrasts with N-tosyl derivatives, where sulfonyl oxygen lone pairs compete for hyperconjugative stabilization, leading to equatorial fluorine preference [1].

Mechanistic Insights into Axial vs. Equatorial Fluorine Orientation

The axial fluorine configuration in tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate results from a combination of stereoelectronic and steric factors during ring-closing steps. In BF3-mediated cyclizations, iodiranium ion intermediates adopt chair-like conformations to minimize 1,3-diaxial repulsions between the fluorine atom and the forming piperidine ring (Figure 1C) [1]. Deuterium labeling experiments confirm that 5-exo cyclization proceeds via a twist-boat transition state, allowing axial fluorine placement without severe torsional strain [1].

Contrastingly, palladium-catalyzed cyclizations favor equatorial fluorine due to competing coordination effects. The Pd center preferentially binds to the fluorine lone pair in early transition states, orienting the C–F bond equatorially to maintain optimal metal-ligand distances [2]. This dichotomy underscores the importance of matching fluorination methods with desired stereochemical outcomes. For instance, electrochemical fluorination under basic conditions yields axial isomers, while transition metal-catalyzed approaches predominantly furnish equatorial products [5].

Figure 1. Key Mechanistic Pathways

(A) BF3-mediated 5-exo cyclization [1]

(B) Rh-catalyzed asymmetric hydrogenation [5]

(C) Steric vs. electronic control of fluorine orientation [1] [4]

Tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate has emerged as a valuable building block in the development of protein degraders, particularly in the design of Proteolysis-Targeting Chimeras (PROTACs) [1] [2] [3]. The compound's unique structural features, including its chiral piperidine scaffold and fluorine substitution, make it an ideal component for creating heterobifunctional degraders that can effectively bridge target proteins and E3 ubiquitin ligases.

The compound serves as a versatile linker component in PROTAC design, where it can be conjugated to various E3 ligase ligands such as cereblon (CRBN) and von Hippel-Lindau (VHL) recruiting molecules [1] [2] [3]. Its tert-butyl carbamate protecting group allows for selective deprotection and subsequent functionalization, enabling the attachment of diverse target protein ligands. The fluorine atom at the 3-position provides metabolic stability and modulates the compound's physicochemical properties, while the (3R,4S) stereochemistry ensures optimal spatial orientation for effective ternary complex formation [4] [5] [6].

In protein degrader applications, this compound has been incorporated into degrader building blocks that target multiple E3 ligases. Research has demonstrated that cereblon-targeting PROTACs incorporating fluorinated piperidine scaffolds exhibit enhanced degradation efficiency compared to their non-fluorinated counterparts [7] [8]. The compound's compatibility with various linker chemistries, including polyethylene glycol (PEG) and alkyl chains, provides flexibility in optimizing the spatial arrangement between target proteins and E3 ligases [9] [10].

Chiral Piperidine Scaffolds in Targeted Therapies

The application of chiral piperidine scaffolds, exemplified by tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate, has gained significant importance in targeted therapy development [11] [12] [13]. The stereochemical configuration of this compound provides distinct advantages in medicinal chemistry, particularly in modulating physicochemical properties and enhancing biological activities [11] [12] [14].

Chiral piperidine scaffolds demonstrate superior performance in targeted therapies through several mechanisms. The (3R,4S) configuration allows for optimal binding geometry with protein targets, resulting in enhanced selectivity and reduced off-target effects [11] [12] [13]. The introduction of fluorine at the 3-position further enhances the compound's pharmacokinetic profile by increasing metabolic stability and improving membrane permeability [15] [16].

Recent studies have shown that chiral piperidine-containing compounds exhibit improved biological activity compared to their achiral counterparts. The asymmetric nature of these molecules allows for better fit within protein binding pockets, leading to enhanced potency and selectivity [11] [12] [14]. In cancer therapy applications, fluorinated chiral piperidine derivatives have demonstrated superior efficacy in targeting specific oncogenic proteins while minimizing toxicity to healthy cells [17] [18].

The compound's utility extends to the development of targeted therapies for various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. Its modular design allows for the attachment of different targeting moieties, enabling the development of highly selective therapeutic agents [11] [12] [13].

Case Studies: PCAF Inhibitors, CHK1 Inhibitors, and Fluorinated Drug Derivatives

PCAF Inhibitors

Tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate has been utilized in the development of P300/CBP-associated factor (PCAF) inhibitors, which represent a promising therapeutic strategy for cancer treatment [17] [19] [8]. PCAF is a histone acetyltransferase that plays crucial roles in transcriptional regulation and chromatin remodeling [8] [18] [20].

The compound's incorporation into PCAF inhibitor design has yielded significant results. Research has demonstrated that fluorinated piperidine derivatives exhibit enhanced binding affinity to the PCAF bromodomain compared to non-fluorinated analogs [17] [19]. The (3R,4S) stereochemistry provides optimal spatial orientation for interaction with key amino acid residues in the PCAF binding pocket, including Val582, Cys574, and Tyr616 [21].

PROTAC-based PCAF degraders incorporating this compound have shown superior efficacy in cellular assays. A recent study reported that PCAF-targeting PROTACs containing fluorinated piperidine linkers achieved complete protein degradation at nanomolar concentrations, significantly outperforming traditional inhibitors [8]. These degraders demonstrated selectivity for PCAF over other bromodomain-containing proteins, with minimal cross-reactivity observed against a panel of 29 bromodomain proteins [19].

CHK1 Inhibitors

The development of checkpoint kinase 1 (CHK1) inhibitors has benefited significantly from the incorporation of fluorinated piperidine scaffolds [22] [23] [24]. CHK1 plays a crucial role in DNA damage response pathways and represents an attractive target for cancer therapy [23] [25].

Structural optimization studies have revealed that the 4-(aminomethyl)piperidine moiety derived from tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate provides excellent CHK1 potency while maintaining selectivity over CHK2 [22]. The fluorine substitution at the 3-position enhances metabolic stability and improves the compound's pharmacokinetic profile [22] [23].

A notable example is the development of isoquinoline-based CHK1 inhibitors where the fluorinated piperidine component contributed to achieving nanomolar potency and high selectivity [22]. These compounds demonstrated effective G2 checkpoint abrogation in cellular assays and showed synergistic effects when combined with DNA-damaging agents such as irinotecan and gemcitabine [22].

Fluorinated Drug Derivatives

The strategic incorporation of fluorine atoms into pharmaceutical compounds has become increasingly important in drug development [26] [15] [16]. Tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate exemplifies the benefits of fluorine substitution in medicinal chemistry applications.

Fluorinated drug derivatives incorporating this compound have demonstrated several advantages over their non-fluorinated counterparts. The fluorine atom provides metabolic protection against cytochrome P450-mediated oxidation, resulting in improved drug stability and extended half-life [26] [15]. Additionally, the fluorine substitution modulates the compound's lipophilicity and membrane permeability, enhancing cellular uptake and bioavailability [15] [27].

Clinical studies have shown that fluorinated piperidine derivatives exhibit superior pharmacokinetic profiles compared to their hydrogen analogs. For example, fluorinated HIV protease inhibitors containing piperidine scaffolds have demonstrated improved oral bioavailability and reduced dosing frequency [15]. The compound's versatility allows for incorporation into various therapeutic classes, including antiviral agents, anticancer drugs, and central nervous system medications [26] [15].

Structure-Activity Relationship (SAR) Optimization Strategies

The optimization of structure-activity relationships for tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate involves systematic modification of key structural elements to enhance biological activity, selectivity, and pharmacokinetic properties [28] [29] [30]. Understanding these relationships is crucial for rational drug design and development.

Stereochemical Optimization

The (3R,4S) stereochemistry of the compound represents a critical SAR element that significantly impacts biological activity [11] [12] [13]. Studies have demonstrated that this specific stereochemical configuration provides optimal binding geometry for interaction with target proteins. Alternative stereoisomers, including (3S,4R), (3R,4R), and (3S,4S), have shown reduced activity in biological assays, highlighting the importance of stereochemical purity in drug development [11] [12].

The stereochemical configuration affects not only binding affinity but also selectivity profiles. The (3R,4S) configuration has been shown to provide enhanced selectivity for specific protein isoforms, reducing off-target effects and improving therapeutic indices [11] [12] [13]. This stereochemical selectivity is particularly important in the development of kinase inhibitors and protein degraders, where selectivity is crucial for minimizing adverse effects.

Fluorine Substitution Effects

The fluorine atom at the 3-position contributes significantly to the compound's SAR profile [26] [15] [16]. Fluorine substitution provides several benefits, including enhanced metabolic stability, improved membrane permeability, and modulated binding affinity. The small size and high electronegativity of fluorine allow it to fit into binding pockets without causing steric clashes while providing beneficial electronic effects [15] [16].

SAR studies have revealed that the 3-fluoro substitution is optimal for biological activity. Moving the fluorine to other positions on the piperidine ring results in decreased activity, demonstrating the importance of precise substitution patterns [26] [15]. The fluorine atom also influences the compound's physicochemical properties, including pKa values and lipophilicity, which directly impact drug-like properties [15] [16].

Linker Optimization in PROTAC Applications

In PROTAC applications, the compound serves as a linker component, and its optimization is crucial for achieving effective protein degradation [9] [10] [31]. SAR studies have identified key parameters that influence PROTAC efficacy, including linker length, flexibility, and attachment points.

The optimal linker length for PROTACs incorporating this compound typically ranges from 6 to 12 atoms, allowing for productive ternary complex formation between target proteins and E3 ligases [9] [10]. Shorter linkers may prevent proper complex formation, while longer linkers can lead to reduced binding cooperativity and the "hook effect" at high concentrations [32] [33].

The flexibility of the linker also plays a crucial role in PROTAC optimization. The piperidine ring provides a semi-rigid scaffold that allows for controlled conformational flexibility while maintaining appropriate spatial orientation [9] [10]. This balance between rigidity and flexibility is essential for achieving optimal degradation efficiency.

Physicochemical Property Optimization

SAR optimization strategies for this compound focus on balancing various physicochemical properties to achieve optimal drug-like characteristics [28] [29] [30]. Key parameters include lipophilicity, solubility, permeability, and metabolic stability.

The tert-butyl carbamate protecting group provides favorable lipophilicity while maintaining synthetic accessibility. Upon deprotection, the resulting amine can be functionalized with various groups to fine-tune physicochemical properties [28] [29]. The fluorine substitution contributes to metabolic stability by protecting against oxidative metabolism, while the piperidine ring provides appropriate basicity for salt formation and improved solubility [26] [15].

Optimization strategies also consider the impact of modifications on cellular permeability and efflux transporter interactions. The compound's structure can be modified to minimize interactions with P-glycoprotein and other efflux pumps, improving cellular accumulation and efficacy [28] [29] [30].

XLogP3

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Pictograms

Corrosive